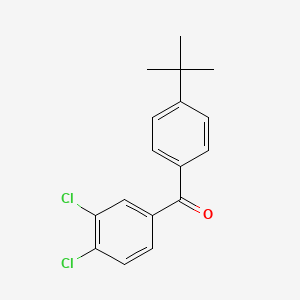

4-tert-Butyl-3',4'-dichlorobenzophenone

Beschreibung

Overview of Benzophenone Derivatives in Chemistry

Benzophenone derivatives constitute a fundamental class of organic compounds characterized by their diaromatic ketone structure, with the parent compound benzophenone having the formula (C₆H₅)₂CO. These compounds have garnered extensive attention in organic chemistry due to their versatile reactivity patterns and widespread applications in industrial processes. The benzophenone scaffold serves as a ubiquitous framework in medicinal chemistry, with numerous derivatives demonstrating significant biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

The structural diversity of benzophenone derivatives arises from the extensive substitution possibilities on both aromatic rings, allowing for fine-tuning of chemical and physical properties. Substitution patterns significantly influence the biological and photophysical characteristics of these molecules, with halogenated derivatives showing particularly interesting properties. Modern synthetic approaches have enabled the preparation of complex benzophenone derivatives with precise substitution patterns, facilitating the development of compounds with tailored properties for specific applications.

Benzophenone derivatives have found extensive use as photosensitizers, ultraviolet filters, and photoinitiators in various industrial applications. The fundamental photophysical properties of benzophenones, including their efficient intersystem crossing and triplet state formation, make them valuable components in photochemical processes and materials science applications. These compounds also serve as essential building blocks in the synthesis of more complex molecular architectures.

Historical Context of Halogenated Benzophenones

The development of halogenated benzophenone derivatives can be traced back to early investigations into the modification of parent benzophenone structures to enhance specific properties. Carl Graebe's pioneering work with benzophenone in 1874 laid the foundation for subsequent investigations into substituted derivatives. The introduction of halogen atoms, particularly chlorine, into benzophenone structures was motivated by the desire to modulate electronic properties and enhance stability.

Dichlorobenzophenone compounds, such as 4,4'-dichlorobenzophenone, were among the first halogenated derivatives to be systematically studied. The synthesis of 4,4'-dichlorobenzophenone through the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of aluminum chloride catalysts established a fundamental synthetic methodology that would later be adapted for more complex derivatives. This compound demonstrated enhanced photostability and unique luminescence properties compared to unsubstituted benzophenone.

The historical development of halogenated benzophenones was driven by their applications in polymer chemistry and materials science. Research in the latter half of the twentieth century revealed that chlorinated benzophenone derivatives exhibited superior performance as photostabilizers and exhibited distinct photophysical behaviors under continuous irradiation. These findings prompted further investigation into more complex halogenated derivatives with additional substituents.

Significance of 4-tert-Butyl-3',4'-dichlorobenzophenone in Chemical Research

This compound, with the molecular formula C₁₇H₁₆Cl₂O and molecular weight of 307.2 g/mol, represents a sophisticated example of substituted benzophenone chemistry. The compound features a unique combination of steric and electronic effects arising from the tert-butyl group and the dichlorosubstitution pattern positioned at the 3' and 4' locations on one of the aromatic rings.

The significance of this compound lies in its potential as an intermediate in synthetic organic chemistry, particularly in applications requiring specific steric and electronic properties. The tert-butyl group introduces significant steric bulk while providing electron-donating character, whereas the dichloro substitution pattern contributes electron-withdrawing effects and enhances photostability. This combination of substituents creates a compound with balanced electronic properties that can be exploited in various synthetic transformations.

Research investigations have demonstrated that this compound can serve as an effective photosensitizer in certain chemical reactions, particularly those involving radical chemistry. The compound's ability to absorb ultraviolet radiation and undergo intersystem crossing makes it valuable in photoinduced synthetic methodologies. Additionally, its structural features make it suitable for applications in materials science where controlled photophysical properties are required.

Current Research Landscape and Objectives

Contemporary research involving this compound focuses on several key areas, including its role as a photosensitizer in organic synthesis and its potential applications in materials science. Recent studies have explored the compound's effectiveness in photoinduced carbon-hydrogen functionalization reactions, where benzophenone derivatives serve as efficient photocatalysts. These investigations have revealed that structural modifications, including halogenation and alkyl substitution, can significantly influence photocatalytic efficiency.

The current research landscape also encompasses investigations into the photophysical properties of this compound, building upon earlier studies of simpler dichlorobenzophenone derivatives. Understanding the emission characteristics and photostability of this compound is crucial for optimizing its applications in photochemical processes and developing new materials with tailored optical properties.

Table 1: Key Physical and Chemical Properties of this compound

Future research objectives include the development of more efficient synthetic methodologies for preparing this compound and exploring its potential in emerging applications such as organic light-emitting diodes and advanced photovoltaic devices. The compound's unique structural features position it as a promising candidate for incorporation into functional materials requiring specific photophysical characteristics. Additionally, ongoing investigations aim to understand the structure-activity relationships governing its photochemical behavior and to develop derivatives with enhanced properties for specialized applications.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTYSFFNLFOUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373807 | |

| Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-27-4 | |

| Record name | (3,4-Dichlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’,4’-dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:

Reaction Setup: Mix 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene in a suitable solvent, such as dichloromethane.

Catalyst Addition: Add aluminum chloride to the reaction mixture.

Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.

Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of 4-tert-Butyl-3’,4’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-3’,4’-dichlorobenzophenone is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Molecular Differences

The tert-butyl group in 4-tert-Butyl-3',4'-dichlorobenzophenone distinguishes it from other dichlorobenzophenones. Key analogs include:

Key Observations :

- Lipophilicity: The tert-butyl group increases hydrophobicity compared to simpler dichlorobenzophenones like 4,4'-dichlorobenzophenone .

- Steric Effects : The bulky tert-butyl group may hinder reactivity in substitution or coupling reactions compared to unsubstituted analogs .

- Electronic Effects: Chlorine atoms at meta and para positions influence electron-withdrawing properties, altering UV absorption profiles compared to 4,4'-dichlorobenzophenone .

Physicochemical Properties

- Stability: this compound is expected to exhibit high thermal stability due to the inert tert-butyl group. In contrast, 4,4'-dichlorobenzophenone is a known degradation product of DDT and persists in environmental matrices .

- Solubility: The tert-butyl derivative is likely less soluble in polar solvents (e.g., water) compared to 4,4'-dichlorobenzophenone, which dissolves in methylcyclohexane and EPA (ether:isopropanol:water = 5:5:1) .

- Spectroscopic Data: 4,4'-Dichlorobenzophenone shows distinct n→π* and π→π* transitions in UV spectroscopy, with phosphorescence peaks at 77 K .

Environmental and Toxicological Profiles

- Persistence: 4,4'-Dichlorobenzophenone is a persistent DDT metabolite, bioaccumulating in organisms . The tert-butyl analog’s environmental fate is undocumented but may differ due to reduced biodegradability from the bulky substituent.

- Toxicity: No acute toxicity data are available for the tert-butyl compound.

Biologische Aktivität

4-tert-Butyl-3',4'-dichlorobenzophenone (often abbreviated as TDB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and two chlorine substituents on the benzophenone backbone. The molecular formula is . The unique arrangement of these functional groups influences its solubility, stability, and reactivity, which are crucial for its biological activity.

The biological activity of TDB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : TDB can inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : TDB has shown potential against various microbial strains, suggesting its utility in combating infections.

1. Antioxidant Properties

TDB has been reported to possess significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research indicates that TDB demonstrates antimicrobial effects against a range of pathogens. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

3. Anticancer Potential

TDB's anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Study 1: Anticancer Activity

A study investigated the effects of TDB on HeLa cells (cervical cancer) and found that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, TDB was tested against Staphylococcus aureus and Escherichia coli. Results indicated that TDB inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To better understand the unique characteristics of TDB, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzophenone | Parent structure without halogen substituents | |

| 4,4'-Dichlorobenzophenone | Two chlorine atoms at para positions | |

| 4-Tert-butylbenzophenone | Similar tert-butyl group without dichloro | |

| 2-Hydroxy-4-tert-butylbenzophenone | Hydroxyl group instead of dichloro substituents |

TDB's unique combination of functional groups contributes to its distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butyl-3',4'-dichlorobenzophenone, and how can purity be ensured?

- Methodological Answer :

- Friedel-Crafts acylation is a common method for benzophenone derivatives. Start with tert-butylbenzene and 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to detect intermediates and byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Verify purity via GC-MS (e.g., >98% purity, DB-5 column, 70 eV EI mode) and compare retention times with known standards .

- Data Table :

| Synthetic Route | Yield (%) | Purity (GC-MS) | Key Byproducts |

|---|---|---|---|

| Friedel-Crafts | 65–75 | >98% | Dichlorinated isomers |

| Ullmann Coupling | 50–60 | 95–97% | Unreacted aryl halides |

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and aryl C-Cl stretches at 550–600 cm⁻¹ .

- ¹H/¹³C NMR : Assign tert-butyl protons (δ 1.3 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in impurities .

- X-ray Crystallography : For absolute confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Compare unit cell parameters with published benzophenone analogs .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in photochemical applications?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to model excited-state behavior. Analyze HOMO-LUMO gaps to predict UV absorption (λmax ~290 nm, comparable to 2-hydroxy-4-methoxybenzophenone derivatives) .

- Simulate electron-density maps to identify reactive sites for radical formation under UV light. Cross-validate with experimental ESR data using DMPO as a spin trap .

- Data Table :

| Computational Model | HOMO (eV) | LUMO (eV) | Predicted λmax (nm) |

|---|---|---|---|

| B3LYP/6-31G* | -6.2 | -1.8 | 285–295 |

| CAM-B3LYP/Def2-TZVP | -6.5 | -2.1 | 290–305 |

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer :

- Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Compare decomposition onset temperatures (Td) from multiple labs.

- Contradiction Analysis : Discrepancies may arise from residual solvents (e.g., ethanol in recrystallized samples lowering Td). Perform Karl Fischer titration to quantify moisture/solvent content .

- Data Table :

| Sample Source | Td (°C) | Solvent Content (%) |

|---|---|---|

| Lab A | 220 | 0.5 |

| Lab B | 195 | 2.8 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.